molecular formula C18H21BrN4O B2533907 N-(4-bromo-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide CAS No. 2176201-71-9

N-(4-bromo-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide

Cat. No. B2533907
M. Wt: 389.297
InChI Key: PDXGQCFFYJGDNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide, also known as BRL-15572, is a chemical compound that has been extensively studied in the field of neuroscience. It is a selective antagonist of the dopamine D3 receptor, which is a subtype of the dopamine receptor that is primarily expressed in the mesolimbic pathway of the brain. The mesolimbic pathway is involved in the regulation of reward and motivation, and dysfunction of this pathway has been implicated in a variety of psychiatric disorders, including addiction and schizophrenia.

Scientific Research Applications

Exploration in Medicinal Chemistry

The structural motif of N-(4-bromo-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is reminiscent of compounds explored for their biological activities. For example, compounds with the piperidine core have been extensively studied for their potential in treating various diseases due to their ability to interact with biological targets. In the realm of drug discovery, such structures are often investigated for their role as inhibitors of specific enzymes or receptors that are implicated in disease pathways.

Soluble Epoxide Hydrolase Inhibitors

One research avenue involves the synthesis and evaluation of compounds as inhibitors of soluble epoxide hydrolase (sEH), a critical enzyme involved in the metabolism of bioactive lipid epoxides. For instance, 1-(1,3,5-triazin-yl)piperidine-4-carboxamide derivatives have been identified as potent sEH inhibitors, highlighting the significance of the piperidine and carboxamide functionalities in modulating enzymatic activity (Thalji et al., 2013). Such studies underscore the potential utility of structurally related compounds in therapeutic applications, including the management of cardiovascular diseases and inflammatory disorders.

Antimicrobial and Antiviral Activities

Additionally, compounds featuring the piperazine or pyridazinone scaffolds have been synthesized and evaluated for their antimicrobial and antiviral activities. For example, novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide derivatives have demonstrated promising antimicrobial activity, suggesting the applicability of related structures in combating microbial infections (Babu et al., 2015).

Kinase Inhibitors

The exploration of kinase inhibitors is another significant area of interest. Substituted carboxamide derivatives, such as those related to the queried compound, have been investigated for their ability to selectively inhibit the Met kinase superfamily, indicating their potential in cancer therapy (Schroeder et al., 2009).

properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN4O/c1-12-10-15(19)6-7-16(12)20-18(24)14-4-3-9-23(11-14)17-8-5-13(2)21-22-17/h5-8,10,14H,3-4,9,11H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDXGQCFFYJGDNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCCC(C2)C(=O)NC3=C(C=C(C=C3)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.